N-PROPYL 3-MERCAPTOPROPIONATE
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Overview
Description
N-PROPYL 3-MERCAPTOPROPIONATE is an organic compound with the molecular formula C6H12O2S. It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by a propyl group, and a mercapto group (-SH) is attached to the third carbon atom. This compound is known for its applications in various fields, including organic synthesis and materials science.
Mechanism of Action
Target of Action
It’s structurally similar compound, 3-mercaptopropionate (3-mp), has been found to interact with a hydrophobic protein fraction isolated from rat cerebral cortex .
Mode of Action
3-mp, a related compound, has been shown to inhibit the binding of l-glutamate and l-aspartate to a hydrophobic protein fraction from rat cerebral cortex
Biochemical Pathways
3-mp has been found in the anoxic pore waters of coastal marine sediments , suggesting that it might be involved in sulfur metabolism in these environments
Result of Action
The related compound 3-mp has been shown to inhibit the binding of l-glutamate and l-aspartate to a hydrophobic protein fraction from rat cerebral cortex , which could potentially alter neurotransmitter signaling.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-PROPYL 3-MERCAPTOPROPIONATE can be synthesized through the esterification of 3-mercaptopropionic acid with propanol in the presence of an acidic catalyst. The reaction typically involves heating the mixture to facilitate the esterification process. The general reaction is as follows:
3-Mercaptopropionic acid+PropanolAcidic catalystPropyl 3-mercaptopropanoate+Water
Industrial Production Methods
In industrial settings, the production of propyl 3-mercaptopropanoate involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation, helps in achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-PROPYL 3-MERCAPTOPROPIONATE undergoes various chemical reactions, including:
Oxidation: The mercapto group (-SH) can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The mercapto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides can react with the mercapto group under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Thioethers.
Scientific Research Applications
N-PROPYL 3-MERCAPTOPROPIONATE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of various functionalized compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for thiol-containing biomolecules.
Industry: It is used in the production of polymers and as a modifier in coatings to enhance their properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-mercaptopropionate: Similar structure but with a methyl group instead of a propyl group.
Butyl 3-mercaptopropionate: Similar structure but with a butyl group instead of a propyl group.
Ethyl 3-mercaptopropionate: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
N-PROPYL 3-MERCAPTOPROPIONATE is unique due to its specific chain length, which can influence its reactivity and interactions with other molecules. The propyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in organic synthesis and materials science.
Properties
IUPAC Name |
propyl 3-sulfanylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S/c1-2-4-8-6(7)3-5-9/h9H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMHDIYZJQVNSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CCS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428566 |
Source
|
Record name | N-PROPYL 3-MERCAPTOPROPIONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165804-07-9 |
Source
|
Record name | N-PROPYL 3-MERCAPTOPROPIONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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